An In-Depth Technical Guide to the Synthesis of 3-(1,2-Oxazinan-2-yl)propanoic Acid Hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-(1,2-Oxazinan-2-yl)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs that are relevant in the design of novel therapeutic agents. The 1,2-oxazinane ring is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique chemical and biological properties. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this target molecule, intended for an audience with a strong background in organic chemistry. The presented synthesis is a multi-step process designed for adaptability in a research and development setting.
Strategic Approach to the Synthesis
The synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride can be logically approached in three main stages, as depicted in the workflow below. This strategy focuses on the initial construction of the core 1,2-oxazinane heterocycle, followed by the introduction of the propanoic acid side chain via a robust C-N bond-forming reaction, and culminating in the formation of the final hydrochloride salt.
Caption: Overall synthetic strategy for 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride.
Part 1: Synthesis of the 1,2-Oxazinane Core
The foundational step in this synthesis is the construction of the 1,2-oxazinane ring. A reliable method for this is the cyclization of a bifunctional precursor. Here, we propose the reaction of a 1,4-dihalobutane with hydroxylamine. This reaction proceeds via a double nucleophilic substitution, where the hydroxylamine nitrogen and oxygen atoms sequentially displace the halide leaving groups.
Reaction Pathway: 1,2-Oxazinane Synthesis
Caption: Cyclization reaction to form the 1,2-oxazinane ring.
Experimental Protocol: Synthesis of 1,2-Oxazinane
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dibromobutane | 215.90 | 21.6 g | 0.1 |
| Hydroxylamine Hydrochloride | 69.49 | 7.6 g | 0.11 |
| Sodium Carbonate (anhydrous) | 105.99 | 23.3 g | 0.22 |
| Ethanol (95%) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and anhydrous sodium carbonate (23.3 g, 0.22 mol) to 200 mL of 95% ethanol.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1,4-dibromobutane (21.6 g, 0.1 mol) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude 1,2-oxazinane.
-
The crude product can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium carbonate is a sufficiently strong base to deprotonate the hydroxylamine hydrochloride to the free hydroxylamine in situ and to neutralize the HBr formed during the cyclization. An excess is used to ensure complete reaction.
-
Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.
-
Monitoring: Tracking the disappearance of the starting materials is crucial to determine the reaction endpoint and avoid unnecessary heating, which could lead to side products.
Part 2: Aza-Michael Addition for Side Chain Introduction
With the 1,2-oxazinane in hand, the next critical step is the formation of the C-N bond to introduce the propanoic acid moiety. The aza-Michael addition is an ideal reaction for this transformation. It involves the conjugate addition of the nitrogen nucleophile of 1,2-oxazinane to an α,β-unsaturated carbonyl compound.[1] We propose the use of methyl acrylate as the Michael acceptor. The reaction with the ester is generally cleaner and easier to control than with the free acid.
Reaction Pathway: Aza-Michael Addition
Caption: Aza-Michael addition to form the propanoate ester intermediate.
Experimental Protocol: Synthesis of Methyl 3-(1,2-Oxazinan-2-yl)propanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Oxazinane | 87.12 | 8.7 g | 0.1 |
| Methyl Acrylate | 86.09 | 9.5 g | 0.11 |
| Methanol (optional solvent) | - | 50 mL | - |
Procedure:
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In a 100 mL round-bottom flask, dissolve 1,2-oxazinane (8.7 g, 0.1 mol) in methanol (50 mL).
-
To this solution, add methyl acrylate (9.5 g, 0.11 mol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the process. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude oil, methyl 3-(1,2-oxazinan-2-yl)propanoate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Causality Behind Experimental Choices:
-
Michael Acceptor: Methyl acrylate is a reactive and commercially available Michael acceptor. The methyl ester can be readily hydrolyzed in the subsequent step.
-
Reaction Conditions: The aza-Michael addition can often proceed without a catalyst, especially with a relatively nucleophilic amine like 1,2-oxazinane.[2] However, a mild, non-nucleophilic base can be used to catalyze the reaction if it is sluggish. Running the reaction at or slightly above room temperature provides a good balance between reaction rate and the potential for side reactions.
Part 3: Hydrolysis and Hydrochloride Salt Formation
The final stage of the synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.
Reaction Pathway: Hydrolysis and Salt Formation
Caption: Final steps of ester hydrolysis and hydrochloride salt formation.
Experimental Protocol: Hydrolysis and Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (from previous step) | Moles (from previous step) |
| Methyl 3-(1,2-Oxazinan-2-yl)propanoate | 173.21 | ~17.3 g | ~0.1 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Water | - | 100 mL | - |
| Hydrochloric Acid (concentrated) | - | As needed | - |
| Diethyl Ether or 1,4-Dioxane | - | As needed | - |
| Hydrogen Chloride (gas or solution in ether/dioxane) | - | As needed | - |
Procedure:
Step 3a: Hydrolysis of the Ester
-
Dissolve the crude methyl 3-(1,2-oxazinan-2-yl)propanoate (~0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water.
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).[3]
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,2-oxazinan-2-yl)propanoic acid as a crude solid or oil.
Step 3b: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-(1,2-oxazinan-2-yl)propanoic acid in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
To this solution, add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.[4]
-
Collect the precipitated solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride.
Causality Behind Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis for esters as it is an irreversible process, leading to higher yields.[5]
-
pH Adjustment: Careful acidification is necessary to protonate the carboxylate to the free carboxylic acid without significantly protonating the nitrogen of the oxazinane ring, which would increase its water solubility and hinder extraction.
-
Salt Formation: The use of anhydrous HCl in an organic solvent is a standard and effective method for forming the hydrochloride salt of a basic nitrogen-containing compound. This method often results in a crystalline, easy-to-handle solid.[4] The salt form generally improves the stability and solubility of the compound.[6]
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride. By breaking down the synthesis into three key stages—heterocycle formation, side-chain addition, and final salt formation—researchers can systematically approach the synthesis of this and related compounds. The protocols provided are based on well-established chemical principles and are designed to be adaptable to various laboratory settings. Careful monitoring and purification at each step will be crucial for obtaining the target compound in high purity.
References
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Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile (A), methyl acrylate (B), methyl (E)‐but‐2‐enoate (C) and methyl methacrylate (D) performed at 80 °C under solvent and catalyst free conditions. ResearchGate. [Link]
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Reaction kinetics of hydrolyzing methyl propionate. ResearchGate. [Link]
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